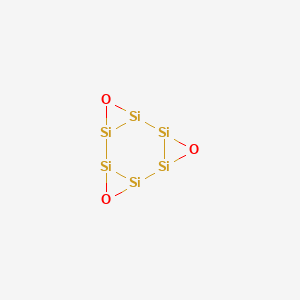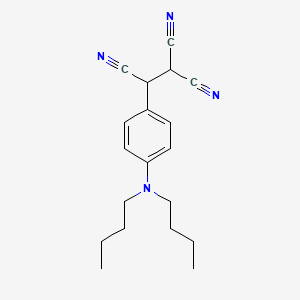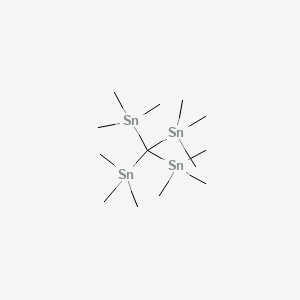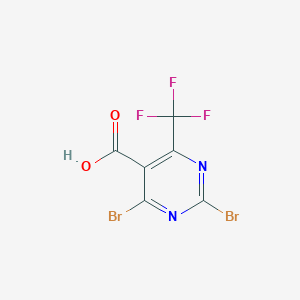
Triepoxycyclohexasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triepoxycyclohexasilane is a silicon-based compound characterized by the presence of three epoxy groups attached to a cyclohexasilane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triepoxycyclohexasilane typically involves the reaction of cyclohexasilane with epoxidizing agents. One common method is the reaction of cyclohexasilane with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Triepoxycyclohexasilane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the epoxy groups to hydroxyl groups.
Substitution: The epoxy groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to selectively reduce the epoxy groups.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions include diols, hydroxylated derivatives, and various substituted cyclohexasilane compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Triepoxycyclohexasilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon-based polymers and materials with unique electronic properties.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and biosensors.
Medicine: this compound derivatives are being explored for their potential use in medical imaging and as therapeutic agents.
Industry: In the electronics industry, this compound is used in the fabrication of semiconductors and other electronic components due to its excellent insulating properties.
Mechanism of Action
The mechanism by which triepoxycyclohexasilane exerts its effects is primarily through the reactivity of its epoxy groups. These groups can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. The pathways involved include nucleophilic attack on the epoxy groups, leading to the formation of new covalent bonds and the modification of the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Cyclohexasilane: The parent compound without epoxy groups, used in similar applications but with different reactivity.
Epoxycyclohexane: A simpler analog with only one epoxy group, used in polymer synthesis and as a cross-linking agent.
Triepoxysilane: A related compound with three epoxy groups attached to a silicon atom, used in similar applications but with different structural properties.
Uniqueness
Triepoxycyclohexasilane is unique due to the combination of its silicon-based cyclohexane ring and multiple epoxy groups. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in materials science and electronics.
Properties
CAS No. |
3563-81-3 |
|---|---|
Molecular Formula |
O3Si6 |
Molecular Weight |
216.51 g/mol |
InChI |
InChI=1S/O3Si6/c1-4-5(1)7-3-9(7)8-2-6(4)8 |
InChI Key |
IFELOOBDKNXSHL-UHFFFAOYSA-N |
Canonical SMILES |
O1[Si]2[Si]1[Si]3O[Si]3[Si]4[Si]2O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
![2-[(Pentachlorophenoxy)methyl]oxirane](/img/structure/B14158374.png)

![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14158405.png)
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)
![3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione](/img/structure/B14158422.png)
![4,6-Bis{[(4-methylphenyl)sulfonyl]oxy}cyclohexane-1,2,3,5-tetrayl tetraacetate](/img/structure/B14158437.png)

![Chloro[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14158446.png)
